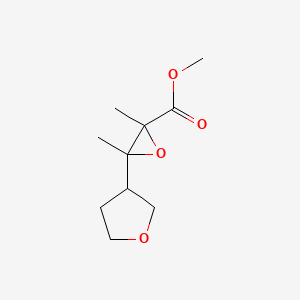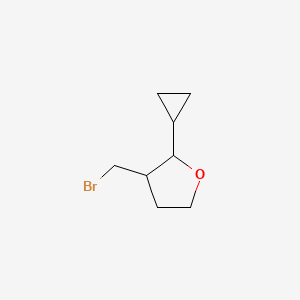
3-(Bromomethyl)-2-cyclopropyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-cyclopropyloxolane: is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-cyclopropyloxolane typically involves the bromination of a precursor compound. One common method includes the reaction of cyclopropyloxolane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)-2-cyclopropyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of cyclopropyloxolane derivatives with a methyl group.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Bromomethyl)-2-cyclopropyloxolane is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable bonds with biological molecules makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-cyclopropyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial in its applications in organic synthesis and drug development.
Comparación Con Compuestos Similares
- 3-(Bromomethyl)-1,2-dioxolane
- 3-(Bromomethyl)-cyclopentane
- 3-(Bromomethyl)-cyclohexane
Comparison: 3-(Bromomethyl)-2-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity patterns and stability, making it suitable for specific applications in synthesis and industry.
Propiedades
Fórmula molecular |
C8H13BrO |
|---|---|
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
Clave InChI |
RDABIDMMWMGOER-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C(CCO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-methyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189329.png)
![[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13189335.png)

![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
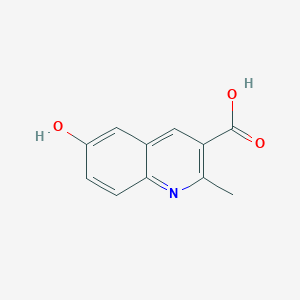
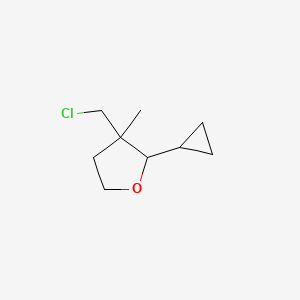
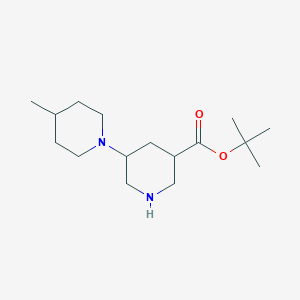
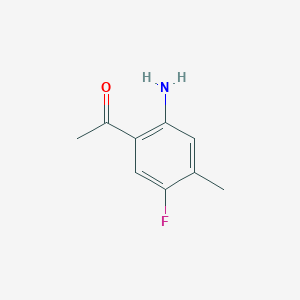


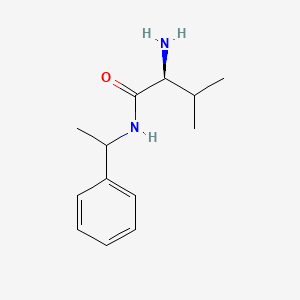
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)
